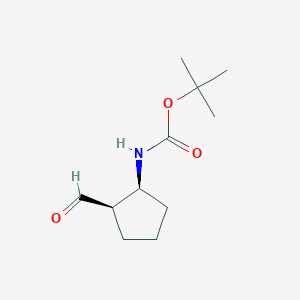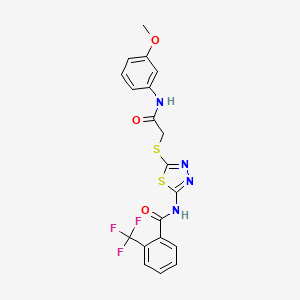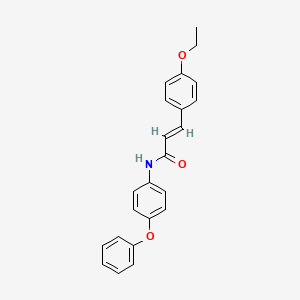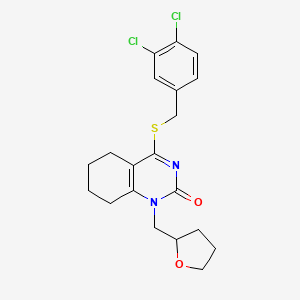
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine: is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cyclopentyl ring with a formyl substituent The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Wirkmechanismus
Target of Action
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine, also known as tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate, is a type of Boc-protected amine . The primary targets of this compound are amines, amino acids, and peptides . The compound acts by protecting these targets during chemical reactions .
Mode of Action
The mode of action of tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate involves the formation of Boc-protected amines and amino acids. This is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of Boc-protected amines and amino acids. The compound acts as a protective group during these synthesis processes, preventing unwanted reactions with other compounds .
Pharmacokinetics
The compound’s boc group is known to be stable towards most nucleophiles and bases , suggesting that it may have good stability in biological systems
Result of Action
The result of the action of this compound is the formation of Boc-protected amines and amino acids. These protected compounds can then undergo further chemical reactions without interference from other reactive species .
Action Environment
The action of tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate can be influenced by environmental factors such as pH and temperature. For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the formyl group. One common method involves the reaction of cis-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. The formyl group can then be introduced using formylation reagents such as formic acid or formyl chloride under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-(+/-)-cis-2-formylcyclopentyl-amine can undergo various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Deprotection: Free amine.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
N-Boc-cyclopentylamine: Lacks the formyl group, making it less versatile in certain synthetic applications.
N-Boc-2-formylcyclopentylamine: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
Uniqueness: N-Boc-(+/-)-cis-2-formylcyclopentyl-amine is unique due to its combination of a Boc-protected amine and a formyl group on a cyclopentyl ring. This dual functionality allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKOKOKLXKRPQB-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine](/img/structure/B2619530.png)



![3-methyl-1-(1-(2-(5-oxo-2,3,6,7,8,9-hexahydro-5H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619536.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2619538.png)
![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2619539.png)
![N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619540.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2619545.png)
![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)


![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one](/img/structure/B2619553.png)
